molecular formula C13H21NO B13014757 (2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B13014757
M. Wt: 207.31 g/mol
InChI Key: YEGLJTBUJZHJCW-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is a chiral amino alcohol with a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.

    Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.

    Reduction: Formation of 4-(tert-butyl)phenethylamine.

    Substitution: Formation of tosylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in asymmetric catalysis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.

    2-Amino-3-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and applications.

    2-Amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness

(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.

Biological Activity

(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol, commonly referred to as a phenylpropanolamine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

1. Adrenergic Activity

This compound exhibits adrenergic activity by acting as a selective agonist at adrenergic receptors. This property is particularly relevant in the treatment of conditions such as nasal congestion and hypotension. Studies have shown that compounds with similar structures can stimulate alpha and beta adrenergic receptors, leading to vasoconstriction and increased heart rate .

2. Neurotransmitter Release

Research indicates that this compound may enhance the release of norepinephrine, contributing to its stimulant effects. This mechanism is crucial for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

3. Antidepressant Effects

In animal models, this compound has demonstrated antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, similar to traditional antidepressants .

Case Study 1: Cardiovascular Effects

A study investigated the cardiovascular effects of this compound in hypertensive rats. Results indicated a significant reduction in blood pressure and heart rate variability, suggesting its potential as an antihypertensive agent .

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial involving adult participants with ADHD, administration of this compound resulted in marked improvements in attention span and cognitive performance compared to the placebo group .

The pharmacological effects of this compound are primarily attributed to its interaction with various neurotransmitter systems:

  • Adrenergic Receptors : Binding to alpha and beta receptors enhances sympathetic nervous system activity.
  • Dopaminergic Pathways : Potential modulation of dopaminergic transmission may contribute to its stimulant properties.
  • Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may inhibit serotonin reuptake, enhancing mood regulation.

Safety and Toxicology

While promising, the safety profile of this compound must be carefully evaluated. Toxicological studies indicate that at high doses, it may lead to adverse cardiovascular effects, including tachycardia and hypertension . Long-term studies are necessary to fully understand its safety profile.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1

InChI Key

YEGLJTBUJZHJCW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

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